molecular formula C9H9ClN2O B8219035 5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Cat. No.: B8219035
M. Wt: 196.63 g/mol
InChI Key: TVOXDJDBWKJGQD-UHFFFAOYSA-N
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Description

5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of 3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one.

    Substitution: Formation of 5-amino-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one or similar derivatives.

Scientific Research Applications

5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine
  • 3,3-Dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one
  • 5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one

Uniqueness

5-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-2-one is unique due to the presence of the chloro group, which can be selectively modified to introduce various functional groups. This allows for the creation of a wide range of derivatives with potentially diverse biological and chemical properties.

Properties

IUPAC Name

5-chloro-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-9(2)5-3-7(10)11-4-6(5)12-8(9)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOXDJDBWKJGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=NC=C2NC1=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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